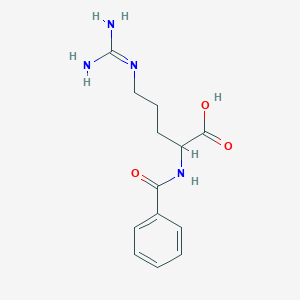
AC-PHG-OME
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-acetamido-2-phenylacetate, also known as (S)-Methyl 2-acetamido-2-phenylacetate, is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Methyl 2-acetamido-2-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-acetamido-2-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 气相肽的构象分配 AC-PHG-OME 用于气相肽及其氢键复合物的构象分配,方法是使用远红外/太赫兹:红外-紫外离子浸没实验、DFT-MD 光谱和图论进行模式分配 . 这种综合方法揭示了(Ac-Phe-OMe)1,2 肽的 3D 结构,使用的是它们的远红外/太赫兹特征 .
2. 小肽的超分子螺旋自组装 this compound 在小肽的超分子螺旋自组装中发挥作用 . 模式是酰胺→羧酸和羧酸→羧酸模式(负责 P 手性螺旋)和羧酸→酰胺模式(负责 M 手性螺旋) .
3. DL-苯丙氨酸甲酯的化学拆分 this compound 用作 DL-苯丙氨酸甲酯化学拆分的拆分剂 . 这种新型拆分剂易于获得,无毒,并且易于从不溶性非对映异构盐中回收 .
L-苯丙氨酸的有效生物合成
this compound 用于从廉价的芳香族前体(苯甲醛或苯甲醇)生物合成 L-苯丙氨酸 . 这项工作为在没有添加任何还原剂的情况下,在辅因子自供给系统中从苯甲醇生产 L-苯丙氨酸打开了可能性 .
酶促对映选择性氨解
this compound 用于外消旋苯甘氨酸甲酯的酶促对映选择性氨解 . 反应条件对酶活性有深远的影响 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.
作用机制
Target of Action
It’s known that this compound is a derivative of l-phenylglycine , which suggests that it may interact with similar biological targets as L-phenylglycine
Mode of Action
It’s known that the compound is a derivative of l-phenylglycine , which is involved in various biochemical reactions. The acetyl group (Ac) is commonly used in oligonucleotide synthesis for protection of certain nucleic bases and is removed by treatment with a base . This suggests that AC-PHG-OME might act as a protecting group in certain biochemical reactions, preventing unwanted side reactions .
Biochemical Pathways
Given its structural similarity to l-phenylglycine , it might be involved in similar biochemical pathways L-phenylglycine is involved in the biosynthesis of phenylpropanoids, a large family of plant secondary metabolites
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups
Result of Action
Given its structural similarity to l-phenylglycine , it might have similar effects L-phenylglycine is involved in various biochemical reactions and can influence cellular processes such as protein synthesis
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the acetyl group in this compound can be removed by treatment with a base , suggesting that the compound’s action might be influenced by the pH of its environment
属性
IUPAC Name |
methyl (2S)-2-acetamido-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPRVTLHJXZROQ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427188 |
Source


|
| Record name | Methyl (2S)-acetamido(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36060-84-1 |
Source


|
| Record name | Methyl (2S)-acetamido(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














